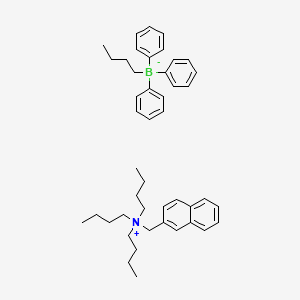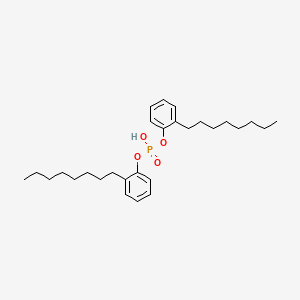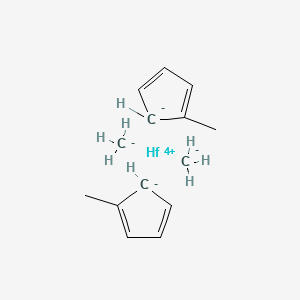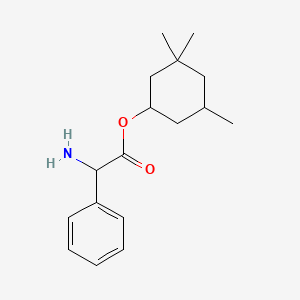![molecular formula C10H13N2O8Y B13746117 Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium CAS No. 12558-71-3](/img/structure/B13746117.png)
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium is a coordination compound that involves the complexation of yttrium ions with ethylenedinitrilo tetraacetate (EDTA) ligands. This compound is known for its stability and ability to form strong chelates with metal ions, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium typically involves the reaction of yttrium salts with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete complexation of yttrium ions with EDTA. The general reaction can be represented as follows:
[ \text{Y}^{3+} + \text{EDTA}^{4-} \rightarrow \text{Y(EDTA)}^{-} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where yttrium salts and EDTA are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and purification processes to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of yttrium.
Reduction: It can also be reduced, although this is less common due to the stability of the yttrium-EDTA complex.
Substitution: The EDTA ligand can be substituted with other ligands under certain conditions, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of competing ligands and controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of yttrium, while substitution reactions can produce new coordination compounds with different ligands.
Applications De Recherche Scientifique
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium involves the formation of stable chelates with metal ions. The EDTA ligand binds to the metal ion through multiple coordination sites, forming a highly stable complex. This stability is crucial for its applications in various fields, as it ensures the controlled release and reactivity of the metal ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium(III) chloride: Another yttrium compound used in various applications, but lacks the chelating properties of the EDTA complex.
Yttrium(III) nitrate: Similar to yttrium chloride, used in different industrial processes.
Yttrium(III) acetate: Another coordination compound with different ligands, used in specific chemical reactions.
Uniqueness
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium is unique due to its strong chelating properties, which make it highly stable and versatile for various applications. Its ability to form stable complexes with metal ions sets it apart from other yttrium compounds.
Propriétés
Numéro CAS |
12558-71-3 |
|---|---|
Formule moléculaire |
C10H13N2O8Y |
Poids moléculaire |
378.12 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;yttrium(3+) |
InChI |
InChI=1S/C10H16N2O8.Y/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
Clé InChI |
PPPFOSNIFADAMA-UHFFFAOYSA-K |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)


![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)



![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
